![molecular formula C8H10N2O2 B2481152 6-甲基-1,4,5,6-四氢环戊[c]吡唑-3-羧酸 CAS No. 856256-49-0](/img/structure/B2481152.png)

6-甲基-1,4,5,6-四氢环戊[c]吡唑-3-羧酸

描述

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies, often utilizing heterocyclic compounds as building blocks due to their versatile synthetic applicability and biological activity. One approach involves the condensation of dimedone with aldehydes and malononitrile to construct tetrahydrobenzo[b]pyrans, a related structure, using organocatalysts for three-component cyclocondensation reactions (Kiyani, 2018). This method highlights the flexibility in synthesizing pyrazole derivatives through various catalytic and multi-component processes.

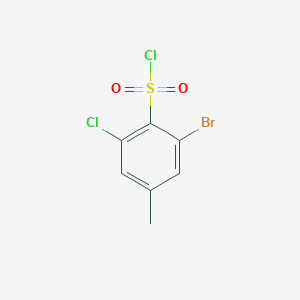

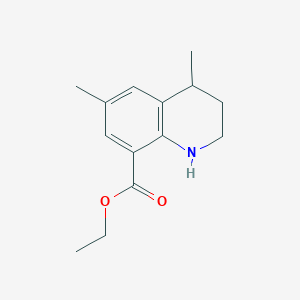

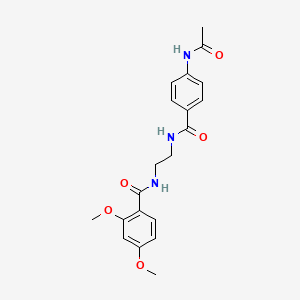

Molecular Structure Analysis

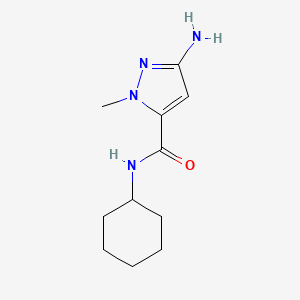

The molecular structure of pyrazole derivatives, including "6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid," is characterized by the presence of nitrogen atoms within the ring. This structure contributes to their chemical reactivity and ability to form hydrogen bonds, making them suitable for a wide range of applications, from medicinal chemistry to material science. The exact structural analysis would depend on specific substituents and modifications made during synthesis.

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, leveraging their nitrogen atoms for nucleophilic attacks, and can act as bases or acids in different chemical contexts. Their reactivity with dicarboxylic acids cyclic anhydrides, for instance, demonstrates their versatility in forming more complex heterocyclic compounds, which can be further functionalized for specific applications (Skoryna et al., 2023).

Physical Properties Analysis

The physical properties of pyrazole derivatives like "6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid" are influenced by their molecular structure. These can include melting points, solubility in various solvents, and crystallinity, which are essential for their application in drug formulation and material science. Although specific data for this compound might not be readily available, related pyrazole compounds exhibit diverse physical properties that enable their use in a wide array of scientific fields.

Chemical Properties Analysis

Pyrazole derivatives exhibit a range of chemical properties including basicity, reactivity towards electrophiles, and the ability to participate in hydrogen bonding. These properties are crucial for their biological activity and interaction with biological systems, making them candidates for drug development and other applications. Their chemical stability, coupled with the ability to undergo various reactions, makes them versatile tools in organic synthesis and medicinal chemistry.

References

科学研究应用

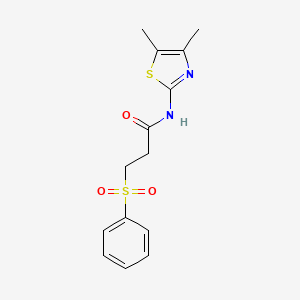

抗菌活性和DNA酶抑制

6-甲基-1,4,5,6-四氢环戊[c]吡唑烯-3-羧酸的一个关键应用领域是抗菌活性。Jinbo等人(1993年)合成了一系列四环吡啶羧酸化合物,包括带有噻唑环的化合物和带有氮或羰基基团的变体,这些化合物表现出显著的抗菌活性,并对大肠杆菌DNA酶具有抑制作用。这项研究表明了这些化合物在开发抗菌剂方面的潜力(Jinbo et al., 1993)。

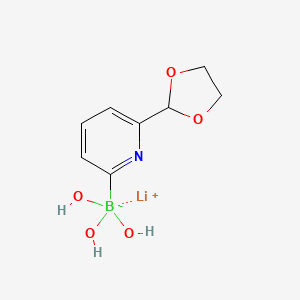

配位聚合物和手性

Cheng等人(2017年)探索了使用双(3-甲基-1H-吡唑-4-羧酸)烷基配体合成配位聚合物。这些聚合物展示了多样的结构形式,包括手性的2D网络和带有螺旋链的3D超分子网络。这项研究展示了这些化合物在材料科学中的结构多样性和潜在应用(Cheng et al., 2017)。

复杂化合物的合成

Wilson等人(2009年)开发了一种从商业可获得材料出发合成环戊[c]吡唑烯的高效方法。这个过程突显了这类化合物在复杂化学合成中的实用性,为有机化学领域做出了贡献(Wilson et al., 2009)。

分子结构和计算研究

Shen等人(2012年)对吡唑衍生物进行了详细研究,包括通过X射线衍射和计算方法进行的结构分析。这些研究有助于更深入地了解这类化合物的分子特性,这对它们在各种科学领域的应用至关重要(Shen et al., 2012)。

安全和危害

属性

IUPAC Name |

6-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-4-2-3-5-6(4)9-10-7(5)8(11)12/h4H,2-3H2,1H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQIURPKSWTDGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C1NN=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2481071.png)

![Morpholin-4-yl-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]methanone](/img/structure/B2481075.png)

![4-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B2481077.png)

![N-[[3-Bromo-2-(2-methylsulfonylethoxy)phenyl]methyl]-2-chloro-N-methylpropanamide](/img/structure/B2481078.png)

![8-methoxy-3-[3-(3-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one](/img/structure/B2481086.png)